Antimicrobial agent-7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Antimicrobial Agent-7 is a chemical compound known for its potent antimicrobial properties. It is used to destroy or inhibit the growth of microorganisms, including bacteria, fungi, and viruses. This compound is particularly valuable in medical, industrial, and environmental applications due to its broad-spectrum efficacy and relatively low toxicity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Antimicrobial Agent-7 typically involves a multi-step chemical process. One common method includes the reaction of a quaternary ammonium salt with a suitable organic substrate under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C, with constant stirring to ensure uniformity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the reaction’s efficiency. The final product is purified through distillation or crystallization, ensuring high purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions: Antimicrobial Agent-7 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents like chlorine or bromine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, temperature range of 30-50°C.

Reduction: Sodium borohydride, temperature range of 20-40°C.

Substitution: Chlorine or bromine, temperature range of 40-60°C.

Major Products Formed:

Oxidation: Formation of oxides and hydroxides.

Reduction: Formation of reduced organic compounds.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Agent-7 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of microbial resistance and the development of new antimicrobial therapies.

Medicine: Utilized in the formulation of disinfectants, antiseptics, and preservatives.

Industry: Applied in the production of antimicrobial coatings, textiles, and packaging materials

Mecanismo De Acción

The mechanism of action of Antimicrobial Agent-7 involves disrupting the cell membrane of microorganisms. This disruption leads to the leakage of cellular contents and eventual cell death. The compound targets the lipid bilayer of the cell membrane, causing increased permeability and loss of membrane integrity. Additionally, it can interfere with essential enzymatic processes within the cell, further inhibiting microbial growth .

Comparación Con Compuestos Similares

Quaternary Ammonium Compounds: Similar in structure and function, used widely as disinfectants and antiseptics.

Phenolic Compounds: Known for their antimicrobial properties, used in various disinfectant formulations.

Alcohols: Effective against a broad spectrum of microorganisms, commonly used in hand sanitizers and disinfectants

Uniqueness of Antimicrobial Agent-7: this compound stands out due to its broad-spectrum efficacy, low toxicity, and stability under various environmental conditions. Unlike some similar compounds, it maintains its antimicrobial activity over a wide range of temperatures and pH levels, making it highly versatile for different applications .

Propiedades

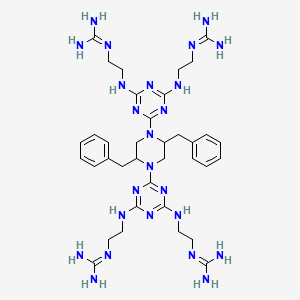

Fórmula molecular |

C36H56N24 |

|---|---|

Peso molecular |

825.0 g/mol |

Nombre IUPAC |

2-[2-[[4-[2-(diaminomethylideneamino)ethylamino]-6-[2,5-dibenzyl-4-[4,6-bis[2-(diaminomethylideneamino)ethylamino]-1,3,5-triazin-2-yl]piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethyl]guanidine |

InChI |

InChI=1S/C36H56N24/c37-27(38)45-11-15-49-31-53-32(50-16-12-46-28(39)40)56-35(55-31)59-22-26(20-24-9-5-2-6-10-24)60(21-25(59)19-23-7-3-1-4-8-23)36-57-33(51-17-13-47-29(41)42)54-34(58-36)52-18-14-48-30(43)44/h1-10,25-26H,11-22H2,(H4,37,38,45)(H4,39,40,46)(H4,41,42,47)(H4,43,44,48)(H2,49,50,53,55,56)(H2,51,52,54,57,58) |

Clave InChI |

PSQCXUYIRHUOAU-UHFFFAOYSA-N |

SMILES canónico |

C1C(N(CC(N1C2=NC(=NC(=N2)NCCN=C(N)N)NCCN=C(N)N)CC3=CC=CC=C3)C4=NC(=NC(=N4)NCCN=C(N)N)NCCN=C(N)N)CC5=CC=CC=C5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B12406673.png)

![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12406677.png)

![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)